5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride
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Overview
Description
5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride is a chemical compound that features both a trifluoromethyl-pyridine and a thiophene-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. This reaction results in the formation of the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic reaction principles but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing sulfonyl chloride and trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity. The trifluoromethyl group can also influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-thiol: A precursor in the synthesis of the target compound, featuring similar trifluoromethyl and pyridine moieties.
2-Thiophenesulfonyl chloride: Another sulfonyl chloride derivative with a thiophene ring, but lacking the trifluoromethyl-pyridine component.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl-pyridine moiety, used as a herbicide.
Uniqueness
5-(5-Trifluoromethyl-pyridine-2-sulfonyl) thiophene-2-sulfonyl chloride is unique due to the combination of its trifluoromethyl-pyridine and thiophene-sulfonyl chloride moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and specific electronic characteristics, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO4S3/c11-22(18,19)9-4-3-8(20-9)21(16,17)7-2-1-6(5-15-7)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARWMNXFIFTGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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